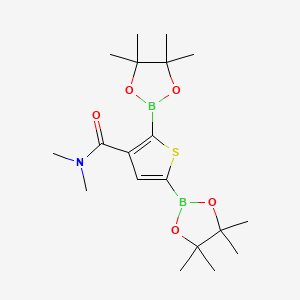

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is a compound with the molecular formula C19H32B2NO5S and a molecular weight of 408.15 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester typically involves the reaction of thiophene derivatives with boronic acid pinacol esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiophene derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions for higher yields and purity. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), and bases such as potassium carbonate or sodium hydroxide .

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.

Substitution: The boronic ester groups can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for use in organic synthesis and material science .

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C19H31B2NO5S

- Molar Mass : 407.14 g/mol

- CAS Number : 2377610-14-3

Organic Synthesis

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of the boronic acid moiety facilitates the coupling with aryl halides, leading to the formation of biaryl compounds often used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been explored for its potential in drug development. Its ability to form stable complexes with various biological targets makes it a candidate for designing new therapeutic agents. For instance, derivatives of this compound are being investigated for their efficacy against cancer cells, leveraging the boron atom's unique properties to enhance biological activity .

Materials Science

In materials science, this compound serves as a precursor for synthesizing conductive polymers and organic semiconductors. These materials are crucial for developing electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The thiophene unit contributes to the electronic properties of the polymers, enhancing charge transport capabilities .

Catalysis

This compound has shown promise as a catalyst or catalyst precursor in various organic transformations. Its boron-containing structure can stabilize transition states during reactions, thereby improving yields and selectivity in processes such as alkylation and acylation reactions .

Case Study 1: Suzuki-Miyaura Coupling

In a study published by Kotha et al., this compound was successfully employed in Suzuki-Miyaura coupling to synthesize biaryl compounds. The reaction conditions were optimized using palladium catalysts and different bases, demonstrating high yields and selectivity for desired products .

Case Study 2: Polymer Synthesis

A recent investigation into polymeric materials highlighted the use of this compound in creating conductive polymers through oxidative polymerization. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to form the desired product .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2,5-diboronic acid bis(pinacol) ester: Similar structure but lacks the dimethylaminocarbonyl group.

Phenylboronic acid pinacol ester: Commonly used in organic synthesis but has different reactivity and applications.

Uniqueness

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and versatility in organic synthesis. The presence of both boronic ester and dimethylaminocarbonyl groups allows for a wide range of chemical transformations and applications .

Actividad Biológica

3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid pinacol ester, also known as thiophene-2,5-diboronic acid bis(pinacol) ester, is a compound with notable applications in organic synthesis and materials science. Its unique structural characteristics contribute to its biological activity, particularly in the fields of medicinal chemistry and organic electronics. This article reviews the biological activity of this compound based on diverse sources.

- Chemical Formula : C16H26B2O4S

- CAS Number : 175361-81-6

- Molecular Weight : 336.06 g/mol

- Melting Point : 216°C to 220°C

Biological Activity

The biological activity of 3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid pinacol ester is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in drug discovery and development.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site residues. This property is crucial for developing therapeutic agents targeting protease-related diseases.

- Antitumor Activity : Some studies have indicated that boronic acid derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis.

- Antibacterial Properties : Certain boronic esters show promise in combating bacterial infections by disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

- Antitumor Activity : A study published in Chemistry of Materials reported that thiophene-based boronic acids demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the thiophene ring could enhance biological activity .

- Enzyme Inhibition Studies : Research conducted by Zhang et al. (2021) evaluated the inhibitory effects of several boronic acid derivatives on proteasomes, revealing that thiophene-based compounds could effectively inhibit proteasomal activity in vitro, leading to increased apoptosis in cancer cells .

- Antibacterial Studies : A recent investigation into the antibacterial properties of boronic acid derivatives found that compounds similar to 3-(Dimethylaminocarbonyl)thiophene-2,5-diboronic acid exhibited significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N,N-dimethyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31B2NO5S/c1-16(2)17(3,4)25-20(24-16)13-11-12(15(23)22(9)10)14(28-13)21-26-18(5,6)19(7,8)27-21/h11H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEZWPFHWRUBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31B2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.